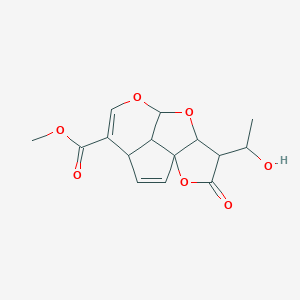

Allamandicin

説明

Identification and Biological Activity of Allamandicin

Allamandicin is a peptide identified from the tobacco hornworm Manduca sexta, which exhibits strong inhibitory effects on juvenile hormone biosynthesis in vitro. The peptide, known as Manduca sexta allatostatin, has a unique 15-residue sequence with no similarity to other known neuropeptides from different organisms. Its synthetic forms have shown activity indistinguishable from the native peptide, with an effective dose (ED50) of approximately 2 nM. This inhibition is reversible, and the peptide also inhibits corpora allata of adult female Heliothis virescens, indicating potential cross-species activity .

Synthesis and Catalytic Activity of Allamanda Mediated Nanoparticles

A green synthesis method using allamanda flower extract has been developed to produce gold nanoparticles. The process involves the reduction of chloroauric acid (HAuCl4) solution with the extract, resulting in spherical and triangular nanoparticles ranging from 5-40 nm and 20-70 nm, respectively. Characterization through atomic force microscopy (AFM), transmission electron microscopy (TEM), and x-ray diffraction revealed a crystallite size of about 11 nm for the face-centered cubic (FCC) gold nanoparticles. These nanoparticles exhibit catalytic activity towards the reduction of H2O2, suggesting potential applications in antimicrobial studies, bio-imaging, and drug-delivery .

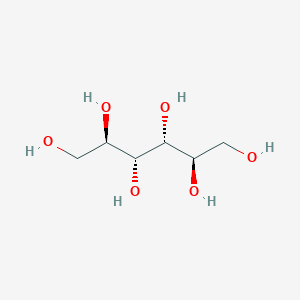

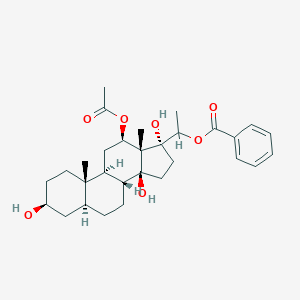

Total Synthesis of Allamcin and Related Iridoid Lactones

The total synthesis of the iridoid lactone allamcin, found in Allamanda neriifolia, has been achieved. The synthesis strategy includes the elaboration of a key acetoxy-aldehyde intermediate, fusion of the β-oxy-γ-butyrolactone ring system, chemo-selective vic-bishydroxylation, in situ oxidation, and cyclisation from the 1,2-diol. This synthesis also constitutes formal syntheses of plumericin and allamandin, as allamcin can be converted into these compounds. The approach demonstrates the potential for synthesizing antileukaemic iridoid lactones .

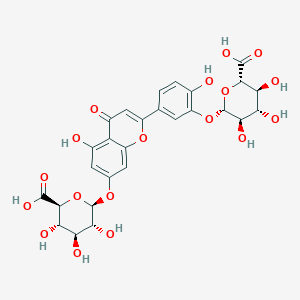

Iridoids of Apocynaceae and Minor Iridoids from Allamanda neriifolia

Research on the Apocynaceae family has led to the isolation of new iridoids, including isoallamandicin, allamcin, allamancin, and their derivatives, from the stem and leaves of Allamanda neriifolia. The structures of these compounds were determined through spectral and chemical evidence. Additionally, gardenoside and 10-dehydrogardenoside, two ordinal-type iridoids, were also obtained. These findings contribute to the understanding of the chemical diversity within the Apocynaceae family and the potential biological activities of these iridoids .

科学的研究の応用

1. Neurological Research

Allamandicin, through its interaction with the Drosophila allatostatin receptor (AlstR), has been utilized in neuroscience research. Tan et al. (2006) demonstrated the effectiveness of the AlstR/allatostatin system in quickly and reversibly silencing mammalian neurons in vivo, including cortical and thalamic neurons in rats, ferrets, and monkeys. This method is essential for studying neural activity and behavior relationships in mammals (Tan et al., 2006).

2. Wound Healing Studies

In another study, the aqueous extract of Allamanda, which contains allamandicin, showed significant wound healing activity in rat models. Nayak et al. (2006) found that Allamanda extract promoted wound healing by increasing the rate of wound contraction, enhancing skin strength, and stimulating collagen formation. This suggests allamandicin's potential use in treating human wounds (Nayak et al., 2006).

3. Insecticidal Properties

Gan (2013) isolated allamandicin from Allamanda cathartica and found it to have significant insecticidal activities. The study demonstrated its effectiveness against Pieris rapae larvae, indicating its potential as a natural pesticide (Gan, 2013).

4. Cell Transfection and Imaging

Allamandicin-related peptides, like allatostatin, have been used in cell biology research. Biju et al. (2007) discovered that allatostatin can transfect living cells and transport quantum dots inside cells, including the nucleus. This property is significant for cell labeling and drug delivery applications (Biju et al., 2007).

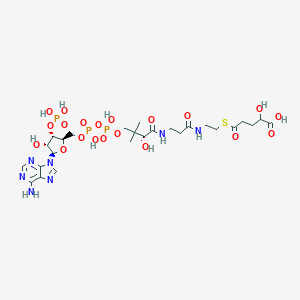

5. Hormonal Synthesis in Insects and Crustaceans

Stay and Tobe (2007) explored the role of allatostatins, which are structurally related to allamandicin, in inhibiting juvenile hormone synthesis in insects and crustaceans. This research contributes to understanding the hormonal regulation in these species (Stay & Tobe, 2007).

作用機序

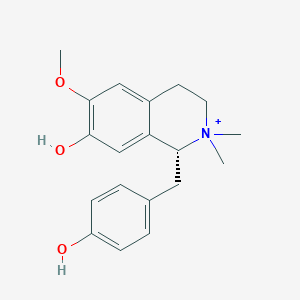

Target of Action

Allamandicin is primarily known as an inhibitor of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, allamandicin can potentially affect the production of melanin.

Mode of Action

As a tyrosinase inhibitor, it likely prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin synthesis .

Biochemical Pathways

Allamandicin’s primary biochemical pathway involves the melanin synthesis pathway. By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin production . The downstream effects of this inhibition could include reduced melanin production, potentially affecting skin pigmentation.

Result of Action

The primary molecular effect of allamandicin’s action is the inhibition of tyrosinase, leading to a potential decrease in melanin production . On a cellular level, this could result in changes to pigmentation.

将来の方向性

While specific future directions for Allamandicin research are not mentioned in the search results, it’s generally recommended to conduct further studies on the phytochemical, pharmacological, and toxicological properties and their mechanisms of action, safety, and efficacy in the species of Allamanda cathartica .

特性

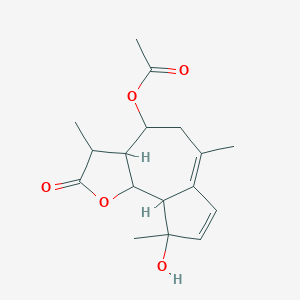

IUPAC Name |

methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYLCIMGXGYTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966167 | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allamandicin | |

CAS RN |

51838-83-6 | |

| Record name | Allamandicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLAMANDICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

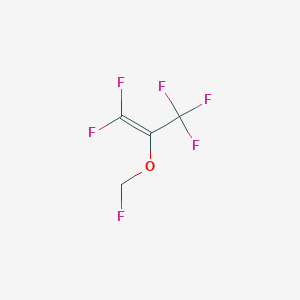

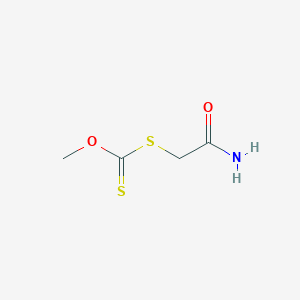

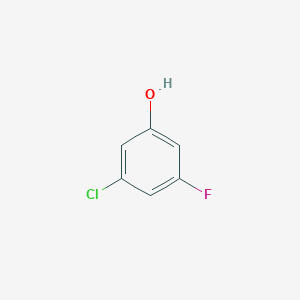

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the insecticidal potential of Allamandicin?

A1: Allamandicin, an iridoid isolated from Allamanda cathartica Linn, exhibits potent insecticidal activity against the larvae of Pieris rapae (small white butterfly). [] Research indicates that its insecticidal activity, measured by the LC50 value (concentration lethal to 50% of the test insects), is 0.026 mg/mL. This is notably higher than the activity observed for Toosendanin (0.033 mg/mL), a known botanical insecticide used as a positive control in the study. [] This suggests Allamandicin could be a promising candidate for developing natural insecticides.

Q2: How is Allamandicin structurally characterized?

A2: While the provided abstracts do not specify the molecular formula, weight, or spectroscopic data for Allamandicin, they do mention that its structure was elucidated using Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques are commonly employed to determine the structural features of organic compounds, providing valuable information about the arrangement of atoms and functional groups within the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)